molecular formula C19H19N3O6 B2466215 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941997-76-8

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2466215
CAS No.: 941997-76-8
M. Wt: 385.376
InChI Key: PKEZEQMNICVHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a chemical research compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While specific studies on this exact molecule are not available in the current literature, research on closely related 1,3,4-oxadiazole derivatives provides strong rationale for its investigation. Compounds based on the 1,3,4-oxadiazole structure have demonstrated significant potential in antimicrobial research. For instance, N-Mannich base derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole have shown potent in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans . Furthermore, structural analogs have exhibited potent and broad-spectrum antimycobacterial activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, with a identified mechanism of action involving the inhibition of the bacterial cell wall enzyme DprE1 . Beyond infectious disease research, the 1,3,4-oxadiazole pharmacophore is also recognized for its anti-proliferative properties. Certain piperazinomethyl-substituted 1,3,4-oxadiazole derivatives have displayed optimum activity against a panel of human cancer cell lines, including prostate (PC3), colorectal (HCT-116), and breast cancer (MCF7) cells . The dimethoxyphenyl substituents present in this compound are common in bioactive molecules and may contribute to its overall physicochemical properties and target binding affinity. This combination of features makes this compound a compelling candidate for lead optimization in drug discovery programs, particularly for researchers exploring new antimicrobial and anticancer agents.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEZEQMNICVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at positions susceptible to attack, particularly under acidic or basic conditions. The 2-amino group in oxadiazole derivatives facilitates displacement by nucleophiles such as amines or thiols. For example:

  • Reaction with ethylenediamine in ethanol at 80°C yields a diamino-substituted derivative.

  • Thiols (e.g., benzyl mercaptan) displace the oxadiazole moiety in the presence of BF₃·Et₂O, forming thioether-linked products.

Oxidation Reactions

Oxidation typically targets the methoxy groups or the oxadiazole ring:

  • Treatment with KMnO₄ in acidic media converts methoxy groups to quinone structures.

  • Hydrogen peroxide (H₂O₂) oxidizes the oxadiazole ring to a 1,2,4-triazole derivative, altering electronic properties.

Reduction Reactions

Selective reduction of functional groups is achievable:

  • LiAlH₄ reduces the amide bond to an amine, forming N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzylamine.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the oxadiazole ring, producing a dihydrooxadiazole analog .

Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct StructureYield (%)Application
Nucleophilic Substitution Benzyl mercaptan, BF₃·Et₂O, 60°CS-Benzyl thioether derivative72Enhanced HDAC6 inhibition
Oxidation KMnO₄, H₂SO₄, 0°CQuinone-oxadiazole hybrid58Increased redox activity
Reduction LiAlH₄, THF, refluxAmine-functionalized derivative85Improved solubility in polar solvents

Comparative Reactivity with Analogous Compounds

CompoundOxidative StabilityNucleophilic ReactivityReduction Sensitivity
N-[5-(3,5-dimethoxyphenyl)oxadiazol]acetamideModerateHighLow
3-[5-(3,4-dimethoxyphenyl)oxadiazol]pyridineHighModerateModerate
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amineLowHighHigh

Table 1: Reactivity trends compared to structurally related oxadiazoles .

Mechanistic Insights

  • Substitution Dynamics : The electron-withdrawing oxadiazole ring directs nucleophiles to the 2-position, while methoxy groups on the phenyl rings stabilize intermediates via resonance.

  • Oxidative Pathways : Methoxy groups undergo demethylation to hydroxyl groups under strong oxidants, followed by cyclization to quinones.

  • Reductive Selectivity : LiAlH₄ preferentially targets the amide carbonyl over the oxadiazole ring due to steric hindrance.

Functionalization for Biological Activity

Derivatives synthesized via these reactions show modified biological profiles:

  • Thioether analogs : Exhibit 3-fold higher HDAC6 inhibition (IC₅₀ = 12 nM vs. 36 nM for parent compound) .

  • Quinone hybrids : Demonstrate pro-oxidant activity in cancer cells (EC₅₀ = 4.7 μM in MCF-7).

Scientific Research Applications

Antioxidant Activity

Oxadiazole derivatives are known for their antioxidant properties. Research indicates that compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide exhibit significant free radical scavenging activity. For instance, studies have shown that certain oxadiazole derivatives can reduce oxidative stress in biological systems by neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds with oxadiazole cores have demonstrated activity against various bacterial strains and fungi. A study indicated that certain synthesized oxadiazoles exhibited comparable antibacterial activity to first-line antibiotics . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Activity

This compound has shown promise in anticancer studies. For example, related compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. In one study, specific oxadiazole derivatives were found to induce apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The percent growth inhibition (PGI) rates against various cancer cell lines were notably high.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Research has indicated that oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Methoxy Groups : The presence of methoxy groups at specific positions may improve solubility and bioavailability .

Case Studies

Study ReferenceCompound TestedBiological ActivityResults
Various 1,3,4-OxadiazolesAntioxidantComparable to standard antioxidants
N-Aryl OxadiazolesAnticancerSignificant PGI against multiple cancer lines
Oxadiazole DerivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Substituted OxadiazolesAnti-inflammatoryReduced levels of inflammatory markers

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects . The compound may also interact with other cellular targets and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

The presence of the oxadiazole ring and multiple methoxy groups in this compound contributes to its unique chemical properties and biological activities, distinguishing it from these similar compounds.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a novel compound belonging to the oxadiazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring fused with a 3,5-dimethoxyphenyl group and a 3,4-dimethoxybenzamide moiety. The general synthetic route involves:

  • Formation of the Oxadiazole Ring : Typically achieved through the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 3,5-dimethoxyphenyl group occurs via nucleophilic substitution.
  • Amide Formation : The final step involves acylation to attach the benzamide portion.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound appears to interact with specific molecular targets related to cell growth and survival pathways. For instance, it may inhibit key enzymes involved in cancer metabolism or modulate signaling pathways such as PI3K/Akt and MAPK.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against both bacterial and fungal strains.

  • Inhibition Studies : In vitro assays reveal that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus32Ampicillin16
Candida albicans64Fluconazole32

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cellular models exposed to inflammatory stimuli.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value ranging from 10 to 20 µM across different cell types .
  • Antimicrobial Efficacy :
    • An investigation into its antimicrobial activity revealed that the compound significantly inhibited Staphylococcus aureus growth at concentrations lower than those required for traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It could modulate the activity of receptors associated with inflammation and immune response.

Comparative Analysis

When compared with other similar compounds within the oxadiazole class, this compound exhibits unique biological profiles due to its specific structural features.

Compound NameAnticancer ActivityAntimicrobial Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]HighModerate
N-(4-methylphenyl)-1,3,4-oxadiazol-2-amideModerateLow
N-(2-chloro-phenyl)-1,3,4-oxadiazol-2-amideLowHigh

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and what critical parameters influence yield? A1: Synthesis typically involves condensation of hydrazide derivatives (e.g., 3,5-dimethoxyphenyl hydrazide) with substituted benzoyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride), followed by cyclization via dehydrating agents like POCl₃ or H₂SO₄. Reaction conditions (temperature: 80–100°C; solvent: DMF or THF) and stoichiometric ratios of precursors are critical for minimizing by-products. For example, excess benzoyl chloride may lead to incomplete cyclization, reducing oxadiazole ring formation efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Yield optimization requires monitoring reaction progress via TLC and adjusting pH during workup to prevent hydrolysis of sensitive methoxy groups .

Q2: How is structural confirmation performed for this compound, and what spectral discrepancies are commonly observed? A2: Characterization relies on ¹H/¹³C NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm; oxadiazole ring carbons at δ 160–170 ppm) and HRMS (exact mass: ~434.13 g/mol). Discrepancies may arise from residual solvents (e.g., DMSO-d₆ in NMR) or tautomerization of the oxadiazole ring under acidic conditions. IR spectroscopy (C=O stretch ~1680 cm⁻¹; C-O-C stretch ~1250 cm⁻¹) and elemental analysis (C, H, N within ±0.3%) validate purity .

Biological Activity Profiling

Q3: What in vitro assays are recommended for evaluating the antimicrobial potential of this compound, and how do structural features influence activity? A3: Standard assays include MIC determination against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923) and fungal strains (e.g., Candida albicans), using broth microdilution (CLSI guidelines). The 3,5-dimethoxyphenyl and oxadiazole moieties enhance membrane permeability via hydrophobic interactions, while the benzamide group may inhibit enzyme targets like dihydrofolate reductase. Activity correlates with logP (calculated ~3.5), where higher lipophilicity improves microbial cell penetration . Negative controls (e.g., DMSO) and positive controls (e.g., ciprofloxacin) are essential for validating results.

Q4: What mechanistic hypotheses exist for its antitumor activity, and how can target engagement be experimentally validated? A4: Hypotheses include topoisomerase II inhibition or ROS induction via redox-active oxadiazole rings. Validate via:

  • Enzyme inhibition assays (e.g., DNA relaxation assays for topoisomerase II).
  • Flow cytometry (apoptosis markers: Annexin V/PI staining).
  • Molecular docking (PDB: 1ZXM for topoisomerase II) to predict binding affinity of the dimethoxybenzamide group to the ATP-binding pocket .

Advanced Research Challenges

Q5: How can structure-activity relationships (SAR) be systematically explored for this compound? A5: SAR strategies:

  • Substituent variation : Replace 3,4-dimethoxybenzamide with electron-withdrawing groups (e.g., -CF₃) to assess effects on target binding .
  • Ring hybridization : Integrate thiazole or triazole rings to modulate pharmacokinetics.
  • Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen bond donors/acceptors (e.g., oxadiazole N-atoms). Biological testing of analogs in parallel (e.g., MTT assays) quantifies potency shifts .

Q6: How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved? A6: Contradictions may stem from:

  • Assay conditions (e.g., serum protein binding in cell culture media reducing free drug concentration).
  • Cell line heterogeneity (e.g., differential expression of efflux pumps like P-gp).
    Mitigate via:
  • Dose-response validation in ≥3 independent experiments.
  • LC-MS quantification of intracellular compound levels.
  • Use of isogenic cell lines to isolate genetic variables .

Analytical and Computational Methodologies

Q7: What chromatographic methods are optimal for quantifying this compound in biological matrices? A7: HPLC-UV (C18 column; mobile phase: acetonitrile/0.1% formic acid; λ = 254 nm) achieves baseline separation from metabolites. For plasma samples, protein precipitation (acetonitrile, 1:3 v/v) precedes analysis. LC-MS/MS (MRM mode; m/z 434.13 → 316.08) enhances sensitivity (LOQ: 10 ng/mL). Validate method per ICH guidelines (precision <15% RSD; accuracy 85–115%) .

Q8: Which computational tools predict its ADMET properties, and what are key liabilities? A8: SwissADME predicts moderate solubility (LogS ≈ -4.5) and high permeability (Caco-2 > 5 × 10⁻⁶ cm/s). ProtoP-II flags potential hepatotoxicity (CYP3A4 inhibition risk). Mitigate poor aqueous solubility via salt formation (e.g., hydrochloride) or nanoformulation .

Data Interpretation and Reporting

Q9: How should researchers report crystallographic data for this compound, and what structural insights are critical? A9: Deposit crystallographic data in CCDC (e.g., unit cell parameters, space group). Key insights:

  • Torsion angles between oxadiazole and benzamide groups (e.g., <30° for planarity, enhancing π-π stacking).
  • Hydrogen bonding (e.g., between oxadiazole N and solvent molecules).
  • Thermal ellipsoids to confirm methoxy group stability .

Q10: What statistical approaches are recommended for analyzing dose-response data in preclinical studies? A10: Use nonlinear regression (GraphPad Prism; model: log(inhibitor) vs. response) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and apply ANOVA for multi-group comparisons (post-hoc Tukey test). For skewed data (e.g., non-Gaussian residuals), apply robust regression or bootstrap resampling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.